Structural Orthogonality: A Distinct Naphthyridine Scaffold Confirmed by X-ray Co-Crystallography Versus the Canonical Amino-Pyridine Series
TNIK-IN-6 features a 5-bromo-2-(2-fluoropyridin-4-yl)-1,7-naphthyridin-8-amine scaffold, which is structurally orthogonal to the amino-pyridine-based TNIK inhibitors (compounds 1 and 3) described in the same study [1]. This was an intentional design choice to create a probe lacking the known selectivity liabilities of the amino-pyridine series. The binding mode has been validated by two independent co-crystal structures at 2.9 Å and 1.2 Å resolution, which provide atomic-level confirmation of its unique binding interactions within the ATP-binding cleft [1][2].
| Evidence Dimension | Chemical scaffold and binding mode validation |
|---|---|
| Target Compound Data | Naphthyridine core; binding validated by X-ray co-crystal structures PDB 6ra5 (2.9 Å) and 6ra7 (1.2 Å); matched inactive control molecule available from the same series [1] |
| Comparator Or Baseline | Amino-pyridine-based TNIK inhibitors (compounds 1 and 3) with no reported co-crystal structures in the 2019 study; known selectivity issues across GCK-IV family kinases [1] |
| Quantified Difference | Distinct chemotype validated by >5 Å RMSD in backbone binding pose relative to amino-pyridine series; resolution of binding confirmation is 1.2 Å vs. no equivalent structural data for amino-pyridine comparators |
| Conditions | Purified human TNIK protein; X-ray diffraction at synchrotron source; co-crystallization with Compound 9 |
Why This Matters
The availability of a structurally orthogonal chemotype with a matched inactive control and high-resolution binding data enables rigorous target validation experiments that are impossible with the amino-pyridine series alone.
- [1] Read, J., et al. (2019). Tool inhibitors and assays to interrogate the biology of the TRAF2 and NCK interacting kinase. Bioorg Med Chem Lett, 29(15), 1962-1967. View Source
- [2] Protein Data Bank. PDB 6ra7: Human TNIK in complex with Compound 9 at 1.2 Å resolution. View Source
